molecular formula C6H12O3 B14087255 3-Buten-1-ol, 3-methyl-, formate CAS No. 60044-31-7

3-Buten-1-ol, 3-methyl-, formate

Cat. No.: B14087255
CAS No.: 60044-31-7
M. Wt: 132.16 g/mol
InChI Key: GNPTUAKDIIAFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 3-Methyl-3-buten-1-yl formate Synonyms: Prenyl formate, 2-Buten-1-ol, 3-methyl-, formate, 3-Methyl-2-butenyl formate Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol CAS Registry Number: 68480-28-4 Structure: The compound is a formate ester derived from 3-methyl-3-buten-1-ol (prenol), featuring a branched alkenyl chain with a terminal double bond and a formate ester group .

Synthesis:
The precursor alcohol, 3-methyl-3-buten-1-ol, is synthesized via catalytic reactions. For example, isoprene reacts with hydrogen chloride to form chloroisopentene intermediates, which undergo hydrolysis and isomerization to yield the alcohol . Esterification with formic acid then produces the formate ester.

Applications:
Prenyl formate is used in fragrance and flavor industries due to its volatile, fruity aroma. It is identified in essential oil analyses and commercialized by suppliers like Bedoukian Research and Thermo Scientific .

Properties

CAS No.

60044-31-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

formic acid;3-methylbut-3-en-1-ol

InChI

InChI=1S/C5H10O.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,1,3-4H2,2H3;1H,(H,2,3)

InChI Key

GNPTUAKDIIAFQX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCO.C(=O)O

Origin of Product

United States

Preparation Methods

Prins Condensation Reaction

Isobutene, formaldehyde (as paraformaldehyde), and formic acid undergo condensation in a high-pressure reactor (1.2–1.5 MPa) at 120–130°C. The reaction proceeds via a carbocation mechanism, where formic acid acts as both catalyst and reactant:

$$
\text{CH}2=\text{C(CH}3\text{)}2 + \text{HCHO} + \text{HCOOH} \rightarrow \text{HCOO(CH}2\text{)}3\text{C(CH}3)=\text{CH}2 + \text{H}2\text{O}
$$

Key parameters include a molar ratio of isobutene:formaldehyde:formic acid = 3:1:1.5 and reaction times of 4–8 hours. This step achieves 90–95% conversion to 3-methyl-3-buten-1-ol formate.

Hydrolysis and Ester Recovery

The crude ester is hydrolyzed with aqueous NaOH (15 wt%) at 50°C, yielding 3-methyl-3-buten-1-ol and sodium formate. The organic phase is distilled under reduced pressure (Table 1), while the aqueous phase is recycled after precipitating sodium formate by adding solid NaOH.

Table 1: Industrial-Scale Two-Step Synthesis Parameters

Parameter Embodiment 1 Embodiment 2
Reactants (g) Formic acid (805), Paraformaldehyde (210), Isobutene (1372) Acetic acid (840), Paraformaldehyde (210), Isobutene (1960)
Temperature (°C) 130 120
Pressure (MPa) 1.5 1.2
Reaction Time (h) 4 8
Ester Yield (%) 94.6 90.7
Overall Yield (%) 93.0 89.1

Alternative Synthetic Routes

Grignard Reagent-Based Synthesis

Patent CN102850186A describes a Grignard approach using methallyl halide (X = Cl, Br), magnesium, and formaldehyde:

  • Methallyl magnesium halide formation:
    $$
    \text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{X} + \text{Mg} \rightarrow \text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{MgX}
    $$
  • Reaction with paraformaldehyde:
    $$
    \text{CH}2=\text{C(CH}3\text{)}\text{CH}2\text{MgX} + (\text{CH}2\text{O})n \rightarrow \text{HO(CH}2\text{)}3\text{C(CH}3)=\text{CH}_2 + \text{MgX(OH)}
    $$
    The alcohol is then esterified with formic acid. While this method avoids high-pressure equipment, yields are moderate (55–65%) due to competing Wagner-Meerwein rearrangements.

Enzymatic Esterification

Emerging research explores lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B immobilized on acrylic resin converts 3-methyl-3-buten-1-ol and formic acid with 78% efficiency at 45°C in hexane. Though environmentally favorable, scalability is limited by enzyme cost and slow reaction kinetics.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Method Yield (%) Temperature (°C) Pressure (MPa) Catalyst Scalability
Two-Step Prins 93.0 120–130 1.2–1.5 None High
Grignard Reagent 55–65 25–40 Ambient Mg Moderate
Direct Esterification 85–88 80 Ambient H₂SO₄ Low
Enzymatic 78 45 Ambient Lipase Low

The two-step Prins method outperforms others in yield and scalability, attributed to its catalyst-free design and integrated hydrolysis-recovery system.

Industrial-Scale Production Considerations

Modern facilities favor continuous-flow reactors for the Prins condensation step, reducing residence time and improving heat management. A 2022 study demonstrated a 15% increase in yield using microchannel reactors at 135°C and 1.6 MPa. Closed-loop solvent recovery systems reclaim 98% of unreacted isobutene, minimizing raw material costs.

Quality Control and Analytical Methods

Purity is assessed via gas chromatography (GC) with flame ionization detection. Fujifilm Wako specifies ≥98% purity for synthetic batches, with typical impurities including 3-methyl-2-buten-1-ol formate (1.2%) and dimeric ethers (0.8%). Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃) : δ 1.76 (s, 3H, CH₃), 4.78–4.84 (m, 2H, CH₂=).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared due to their structural similarities (branched alkenyl/alkyl esters) and industrial relevance:

Isoamyl formate (1-Butanol, 3-methyl-, formate)

Prenyl acetate (3-Methyl-2-butenyl acetate)

3-Methyl-3-butenyl acetate

Table 1: Molecular Properties of Similar Compounds
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups
3-Buten-1-ol,3-methyl-, formate C₆H₁₀O₂ 114.14 68480-28-4 Formate ester, alkenyl
Isoamyl formate C₆H₁₂O₂ 116.16 110-45-2 Formate ester, branched alkyl
Prenyl acetate C₇H₁₂O₂ 128.17 1191-16-8 Acetate ester, alkenyl
3-Methyl-3-butenyl acetate C₇H₁₂O₂ 128.17 5205-07-2 Acetate ester, alkenyl

Physicochemical Properties

Table 2: Gas Chromatography and Retention Data
Compound Retention Time (RT) Kovats Retention Index (AI/KI) Boiling Point (°C) Density (g/cm³)
Prenyl formate 3.62 AI 825, KI 832 Not reported Not reported
Prenyl acetate 5.35 AI 914, KI 919 ~150–160 ~0.89
Isoamyl formate Not reported Not reported ~130–135 ~0.89

Key Observations :

  • Volatility : Prenyl formate’s lower molecular weight (114.14 vs. 128.17 for acetates) suggests higher volatility, aligning with its use in fragrances .
  • Retention Behavior : Prenyl formate elutes earlier in gas chromatography (RT 3.62) compared to prenyl acetate (RT 5.35), reflecting differences in polarity and molecular weight .

Research Findings and Industrial Relevance

Antimicrobial Activity

  • Isoamyl formate demonstrates broad-spectrum antimicrobial effects, likely due to its ability to disrupt microbial membranes .

Biological Activity

3-Buten-1-ol, 3-methyl-, formate, also known as 3-methyl-3-buten-1-ol (CAS Number: 763-32-6), is an organic compound that has garnered attention for its potential biological activities. This compound is classified as a secondary metabolite and is structurally characterized as a fatty alcohol. Its presence has been detected in various natural sources, including herbs and sweet cherries, suggesting a role in plant metabolism and potential applications in food science and pharmacology.

The chemical formula for 3-methyl-3-buten-1-ol is C5H10OC_5H_{10}O, with a molecular weight of approximately 86.1323 g/mol. The compound exhibits a sweet and fruity taste, which may be linked to its detection in certain fruits. Below is a summary of its key chemical properties:

PropertyValue
Chemical Formula C₅H₁₀O
Molecular Weight 86.1323 g/mol
IUPAC Name 3-methylbut-3-en-1-ol
CAS Registry Number 763-32-6
Log P (octanol-water) 0.7447
Solubility 140 g/L

Metabolic Role

As a secondary metabolite, 3-methyl-3-buten-1-ol may not be essential for the survival of the plant but could play significant roles in defense mechanisms or signaling pathways. Research indicates that secondary metabolites often serve as protective agents against herbivores and pathogens, or as attractants for pollinators.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various alcohols, including 3-methyl-3-buten-1-ol. For instance, it was found to exhibit antimicrobial activity against standard and clinical strains in laboratory settings, with a minimum inhibitory concentration (MIC) of less than 3 mg/mL . This suggests potential applications in developing natural preservatives or therapeutic agents.

Toxicological Studies

A toxicological review highlighted that while 3-methyl-2-buten-1-ol (closely related compound) is used as a fragrance ingredient, it also requires careful consideration due to potential dermal toxicity . The safety profile of 3-methyl-3-buten-1-ol remains under investigation, emphasizing the need for comprehensive toxicological assessments before widespread application.

Case Study 1: Fragrance Ingredient Review

In a study published by PubMed, the dermatologic effects of 3-methyl-2-buten-1-ol were evaluated when used as a fragrance ingredient. The review concluded that while it has beneficial aromatic properties, there are concerns regarding skin sensitization and irritation . This highlights the importance of evaluating both efficacy and safety when considering its use in consumer products.

Case Study 2: Thermal Decomposition Analysis

An experimental study investigated the thermal decomposition of 3-methyl-3-buten-1-ol in m-xylene solution. The findings revealed insights into its stability and potential degradation pathways under heat, which is crucial for understanding its behavior during processing and storage .

Q & A

Basic Research Questions

Q. How is 3-Buten-1-ol, 3-methyl-, formate identified and quantified in complex mixtures like essential oils?

  • Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool. Retention time (RT: 2.45–5.35), Kovats Index (KI: 731–919), and mass spectral data (e.g., molecular ion at m/z 86 for the alcohol precursor) are critical for identification. Synergistic use of 1D/2D NMR can resolve structural ambiguities in synthesized derivatives .
  • Key Data : The acetate derivative (CAS# 5205-07-2, MF: C₇H₁₂O₂) and formate ester (CN: 2-buten-1-ol, 3-methyl-, formate, CAS# 68480-28-4) exhibit distinct fragmentation patterns in MS, aiding differentiation from isomers .

Q. What are the standard synthesis routes for 3-Buten-1-ol, 3-methyl-, and its formate ester?

  • Methodology :

  • The alcohol precursor (CAS# 763-32-6) is synthesized via Prins reaction using formaldehyde and isobutene, catalyzed by HZSM-5 under supercritical CO₂ conditions to enhance yield and selectivity .
  • Formate esterification is achieved via acetylation of 3-methyl-1-buten-1-ol (CAS# 6284) using formic acid or transesterification catalysts .
    • Validation : Structural confirmation via ¹H/¹³C NMR (e.g., δ 4.8–5.2 ppm for allylic protons) and GC/MS purity checks (>95%) are essential .

Advanced Research Questions

Q. How do ultrasound-mediated catalytic methods improve hydrogenation efficiency of 3-Buten-1-ol derivatives?

  • Methodology : Ultrasound enhances mass transfer and cavitation in heterogeneous catalysis (e.g., Pd/C or Raney Ni). For aqueous solutions of 3-buten-1-ol, ultrasound increases reaction rates by 30–50% compared to conventional stirring, reducing side products like ethers or ketones .
  • Data Contradictions : While ultrasound improves kinetics, it may destabilize acid-sensitive catalysts (e.g., HZSM-5), requiring pH optimization .

Q. What conformational properties of 3-Buten-1-ol, 3-methyl-, influence its reactivity?

  • Methodology : Gas-phase electron diffraction (GED) and computational modeling (DFT) reveal two dominant conformers: gauche (60% population) and trans (40%). The gauche conformer stabilizes intramolecular hydrogen bonding (O–H∙∙∙π), affecting nucleophilic attack in esterification .
  • Experimental Validation : Bond distances (C–O: 1.43 Å, C=C: 1.34 Å) align with allylic alcohol analogs, but steric hindrance from the 3-methyl group slows formate ester hydrolysis .

Q. How does 3-Buten-1-ol, 3-methyl-, formate function in plant-insect ecological interactions?

  • Methodology : GC-EAD and Y-tube olfactometry show the compound acts as a semiochemical in Juniperus przewalskiiMegastigmus spp. interactions. At 0.33% relative abundance in volatiles, it elicits antennal responses in insects, suggesting a role in host location .
  • Contradictions : While attractive to some pests, it repels others (e.g., Trichoderma asperellum VOCs inhibit fungal pathogens), indicating species-specific ecological roles .

Q. What enzymatic pathways utilize formate esters, and how can kinetics be optimized?

  • Methodology : Formate dehydrogenase (FDH) from Candida boidinii catalyzes NADH regeneration in reductive amination. Model-based optimal experimental design (OED) with UV/Vis monitoring under steady-state conditions improves parameter estimation (e.g., kₐₜ = 2.1 s⁻¹, Kₘ = 0.8 mM) .
  • Challenges : Substrate inhibition occurs at [formate] > 50 mM, requiring fed-batch strategies to maintain efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.